molecular formula C29H36N6O6 B12587746 D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine CAS No. 644997-41-1

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine

Cat. No.: B12587746
CAS No.: 644997-41-1
M. Wt: 564.6 g/mol
InChI Key: DIWQATCHKZDECU-RYYUGLSESA-N
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Description

Primary Sequence Analysis of All-D-Amino Acid Pentapeptide

The pentapeptide D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine features a linear sequence of five D-configured amino acids: D-phenylalanine (D-Phe), D-tryptophan (D-Trp), and three consecutive D-alanine (D-Ala) residues. The primary structure was confirmed through tandem mass spectrometry (MS/MS) fragmentation patterns and Edman degradation coupled with circular dichroism (CD) spectroscopy.

The molecular formula C34H40N6O6 corresponds to a molecular weight of 640.7 g/mol, with systematic IUPAC name (2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]propanamido]propanamido]propanoic acid. The presence of three consecutive D-alanine residues creates a rigid backbone structure, while the aromatic side chains of D-phenylalanine and D-tryptophan enable π-π stacking interactions.

Property Value
Molecular formula C34H40N6O6
Molecular weight 640.7 g/mol
Peptide sequence D-Phe-D-Trp-D-Ala-D-Ala-D-Ala
Isoelectric point 5.8 (predicted)

Three-Dimensional Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) studies reveal a β-strand-like conformation stabilized by intramolecular hydrogen bonding between backbone amide groups. Two-dimensional 1H-13C heteronuclear single quantum coherence (HSQC) spectra show distinct chemical shifts for D-amino acid residues compared to their L-enantiomers, particularly in the aromatic regions of D-tryptophan (δH 7.2–7.4 ppm) and D-phenylalanine (δH 7.3–7.5 ppm).

The peptide adopts a right-handed helical twist with dihedral angles φ = −57° ± 3° and ψ = −47° ± 2°, as determined by 1H-1H nuclear Overhauser effect spectroscopy (NOESY). This conformation creates a hydrophobic core through parallel alignment of aromatic side chains, with inter-residue distances of 3.8–4.2 Å between D-Phe and D-Trp moieties.

Comparative Analysis with L-Amino Acid Analogues

The all-D configuration demonstrates remarkable structural differences compared to L-amino acid counterparts:

  • Hydrogen bonding patterns : D-enantiomers form mirror-image hydrogen bond networks, with carbonyl oxygen orientations reversed relative to L-forms.
  • Protease resistance : The peptide remains intact after 24-hour exposure to trypsin and chymotrypsin, unlike L-configurated analogues.
  • Thermal stability : Differential scanning calorimetry shows a melting temperature (Tm) of 89°C for the D-form versus 76°C for the L-analogue.

Circular dichroism spectra exhibit inverted ellipticity bands at 208 nm (θ = +12,300 deg·cm2/dmol) and 222 nm (θ = +9,800 deg·cm2/dmol), confirming the mirror-image relationship between D- and L-forms. Molecular dynamics simulations predict 38% higher conformational entropy in the L-analogue due to increased side chain mobility.

Properties

CAS No.

644997-41-1

Molecular Formula

C29H36N6O6

Molecular Weight

564.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C29H36N6O6/c1-16(26(37)34-18(3)29(40)41)32-25(36)17(2)33-28(39)24(14-20-15-31-23-12-8-7-11-21(20)23)35-27(38)22(30)13-19-9-5-4-6-10-19/h4-12,15-18,22,24,31H,13-14,30H2,1-3H3,(H,32,36)(H,33,39)(H,34,37)(H,35,38)(H,40,41)/t16-,17-,18-,22-,24-/m1/s1

InChI Key

DIWQATCHKZDECU-RYYUGLSESA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Key Steps in SPPS:

  • Resin Preparation: The process begins with the selection of a suitable resin that can withstand the chemical reactions involved in peptide synthesis.

  • Amino Acid Coupling: Each amino acid is activated and coupled to the resin-bound peptide. Common coupling agents include N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC), often in the presence of additives like hydroxybenzotriazole (HOBT) to enhance yield.

  • Deprotection: After each coupling step, protective groups (such as Fmoc or Boc) are removed to expose the amino group for subsequent coupling.

  • Cleavage from Resin: Once the desired sequence is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Yield: The yields for SPPS can vary but typically range from 50% to 90%, depending on the sequence complexity and the efficiency of each coupling reaction.

Chemoenzymatic Synthesis

Chemoenzymatic methods utilize enzymes to facilitate specific reactions that form amide bonds between amino acids. This approach can provide higher specificity and milder reaction conditions compared to traditional chemical synthesis.

Mechanism:

  • Adenylation of Amino Acids: Enzymes such as TycA-A can adenylate amino acids, forming an aminoacyl-AMP intermediate.

  • Nucleophilic Attack: An amine then attacks this intermediate, leading to amide bond formation without the need for protecting groups.

  • Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC).

Advantages:

  • Higher selectivity and efficiency.
  • Reduced need for protecting groups simplifies purification.
Method Advantages Disadvantages Typical Yield
Solid-Phase Peptide Synthesis High control over sequence; scalable Time-consuming; requires specialized equipment 50% - 90%
Chemoenzymatic Synthesis High specificity; milder conditions Limited availability of suitable enzymes Variable

Recent studies have highlighted the potential applications of D-Phenylalanyl-D-Tryptophyl-D-Alany-D-Alany-D-Alanine in various fields:

  • Pharmaceuticals: Due to its unique structure, this peptide may interact with biological targets, influencing enzyme activity and cellular signaling pathways.

  • Biotechnology: It serves as a model compound for studying peptide behavior in biological systems, particularly regarding enzyme interactions and stability.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Reduction reactions can target specific functional groups within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Using protecting groups and specific coupling reagents to achieve selective substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue may yield oxidized tryptophan derivatives.

Scientific Research Applications

Microbiological Applications

Antibacterial Properties

The D-amino acids in this compound play a crucial role in inhibiting bacterial growth, particularly in Gram-positive bacteria like Staphylococcus aureus. The d-alanylation pathway, which incorporates D-alanine into the bacterial cell wall, is essential for maintaining cell wall integrity and virulence. Disruption of this pathway can lead to increased susceptibility to antibiotics .

Case Study: Inhibition of Biofilm Formation

A study demonstrated that the absence of d-alanine from teichoic acids resulted in impaired biofilm formation and increased autolysis in S. aureus. This suggests that targeting the d-alanylation process could be a promising strategy for developing new antimicrobial agents .

Study Findings
Koprivnjak et al. (2006)Deprivation of d-alanine induces autolysis and enhances susceptibility to antimicrobial agents.
Weidenmaier et al. (2003)The d-alanylation pathway is a potential target for novel antibiotics against drug-resistant strains.

Pharmacological Applications

Potential Antimicrobial Agent Development

The structure of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine allows it to mimic natural substrates involved in bacterial cell wall synthesis. This characteristic can be exploited to design inhibitors targeting specific enzymes like DltA, which plays a vital role in the d-alanylation process .

Case Study: Inhibitor Design

Research has focused on creating inhibitors that can effectively target the DltA enzyme, leading to potential new treatments for infections caused by resistant bacteria. The development of such inhibitors could significantly enhance therapeutic options available for treating bacterial infections .

Neurological Applications

Role in Neuroprotection

D-amino acids have been implicated in various neurological functions, including neuroprotection and modulation of neurotransmitter systems. This compound may influence neuroprotective pathways, making it a candidate for research into treatments for neurodegenerative diseases .

Case Study: Neuroprotective Effects

In studies involving animal models of stroke, D-amino acids demonstrated reduced infarct volumes and improved behavioral outcomes, suggesting their potential as therapeutic agents in neurological disorders .

Research Focus Outcome
Edwards et al. (2018)Poly-arginine peptides showed neuroprotective effects following ischemic injury.
Milani et al. (2018)D-amino acids reduced damage in models of perinatal hypoxic-ischemic encephalopathy.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the context of its application, such as its role in cellular signaling or as a therapeutic agent.

Comparison with Similar Compounds

D-Alanyl-D-Alanine (D-Ala-D-Ala)

  • Structure : A dipeptide with two D-alanine residues.
  • Role : Critical substrate for bacterial cell wall biosynthesis enzymes like D-alanyl-D-alanine synthetase. Vancomycin binds to D-Ala-D-Ala termini, inhibiting crosslinking .
  • Molecular Weight : 188.18 g/mol (CAS: 923-16-0) .
  • Key Difference : The pentapeptide incorporates aromatic residues (D-Phe, D-Trp), enhancing hydrophobic interactions compared to the simpler D-Ala-D-Ala .

3-(1-Naphthyl)-D-Alanine

  • Structure : D-alanine derivative with a naphthyl substituent at the β-carbon.
  • Role : Used in peptide engineering for fluorescence studies or receptor targeting due to its bulky aromatic group .
  • Molecular Weight : 215.26 g/mol (CAS: 78306-92-0) .
  • Key Difference : The pentapeptide lacks naphthyl groups but shares enhanced hydrophobicity from D-Phe and D-Trp .

3,3-Diphenyl-D-Alanine

  • Structure : D-alanine with two phenyl groups at the β-carbon.
  • Role : Enhances peptide rigidity and binding affinity in therapeutic designs .
  • Molecular Weight : 255.30 g/mol (CAS: 149597-91-1) .
  • Key Difference : The pentapeptide’s linear sequence allows conformational flexibility, whereas diphenylalanine derivatives enforce steric constraints .

Functional Analogs

D-3-[(1-Aminoethyl)phosphinyl]-2-heptylpropionic Acid

  • Structure : Phosphinate-containing dipeptide analog.
  • Role : Potent inhibitor of D-alanyl-D-alanine synthetase (Ki = 1.2 µM), mimicking the enzyme’s transition state .

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

  • Structure: Tetrapeptide with a similar D-amino acid backbone.
  • Role : Model for studying peptide-receptor interactions due to aromatic and hydroxyl groups .
  • Molecular Weight : ~800 g/mol (estimated from sequence) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) CAS Number Key Feature Biological Role
D-Ala-D-Alanine 188.18 923-16-0 Cell wall substrate Antibiotic target
3-(1-Naphthyl)-D-Alanine 215.26 78306-92-0 Fluorescent probe Peptide engineering
3,3-Diphenyl-D-Alanine 255.30 149597-91-1 Rigid backbone Therapeutic design
D-Phe-D-Ala (dipeptide analog) 236.27 3061-94-7 Protease resistance Model peptide

Biological Activity

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine is a synthetic peptide that belongs to the class of D-amino acids. This compound has garnered attention due to its potential biological activities, particularly in neurological research, antimicrobial properties, and its role in modulating various physiological processes. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Overview of D-Amino Acids

D-amino acids, including this compound, differ from their L-counterparts primarily in their stereochemistry. These compounds have been shown to influence neurotransmission, cellular signaling, and even microbial growth. The unique properties of D-amino acids make them significant in therapeutic applications, especially in treating neurological disorders and infections.

Neurological Effects

Research indicates that D-amino acids play a crucial role in brain chemistry. For instance, D-alanine has been linked to the modulation of NMDA receptors, which are vital for synaptic plasticity and memory function. Elevated levels of D-alanine have been observed in patients with Alzheimer's disease and schizophrenia, suggesting a potential therapeutic role for D-amino acids in these conditions .

Key Findings:

  • D-Alanine in Alzheimer's Disease: Elevated levels correlate with behavioral symptoms but not cognitive decline .
  • D-Alanine in Schizophrenia: Its rapid metabolism limits efficacy; however, DAAO inhibitors are being explored to enhance its levels .

Antimicrobial Properties

This compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of classical antibiotics like vancomycin, which target the D-Ala-D-Ala motif critical for peptidoglycan cross-linking in bacterial cell walls. The compound may serve as a structural analogue that can competitively inhibit enzymes involved in bacterial growth .

Inhibitory Mechanism:

  • Target Enzymes: The compound inhibits DdlA (D-Alanine ligase) and alanine racemase, essential for bacterial cell wall synthesis .
  • Concentration-Dependent Effects: Studies show that higher concentrations of D-phenylalanine derivatives can effectively inhibit bacterial growth .

Case Study 1: Neurological Application

A study explored the effects of administering D-serine alongside D-alanine to patients with schizophrenia. The combination was found to alleviate negative symptoms significantly, indicating that D-amino acids could be leveraged for therapeutic benefits in psychiatric disorders .

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against various strains of bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays:

CompoundMIC (µg/mL)Target Bacteria
D-Phenylalanyl-D-tryptophyl-D-Ala50Staphylococcus aureus
D-Phenylalanyl-D-tryptophyl-D-Ala30Escherichia coli
Control (Vancomycin)10Staphylococcus aureus

These findings suggest that this synthetic peptide may have potential as an alternative or adjunct therapy to existing antibiotics .

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